Glycol dilaurate

Description

Contextualizing Glycol Dilaurate within Ester Chemistry and Surfactant Science

This compound belongs to the family of esters, specifically a diester formed from a glycol (such as ethylene (B1197577) glycol or propylene (B89431) glycol) and two molecules of lauric acid. cosmeticsinfo.org The synthesis is typically achieved through an esterification reaction where the hydroxyl groups of the glycol react with the carboxyl group of lauric acid. This process creates a molecule with a central glycol backbone and two fatty acid chains.

This dual chemical nature—a polar glycol portion and two nonpolar laurate tails—is the foundation of its utility in surfactant science. Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. specialchem.com this compound functions as a nonionic surfactant, meaning it has no net electrical charge in solution. ontosight.aiugr.es Its amphiphilic structure allows it to act as an emulsifying agent, enabling the mixing of otherwise immiscible substances like oil and water. specialchem.comontosight.ai This property is crucial in creating stable emulsions for various research and industrial formulations. ontosight.ai The specific properties can vary based on the glycol used, for instance, ethylene this compound versus propylene this compound. atamanchemicals.comchemicalbook.com

Table 1: Chemical and Physical Properties of this compound (Ethylene this compound)

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-dodecanoyloxyethyl dodecanoate | atamanchemicals.comnih.gov |

| Synonyms | Ethylene this compound, Ethylene dilaurate, Glycol laurate | atamanchemicals.comcymitquimica.com |

| CAS Number | 624-04-4 | atamanchemicals.comnih.gov |

| Molecular Formula | C26H50O4 | atamanchemicals.comnih.govcymitquimica.com |

| Molecular Weight | 426.7 g/mol | atamanchemicals.comnih.gov |

| Appearance | Clear, oily liquid to solid | chemicalbook.com |

| Solubility | Practically insoluble in water; soluble in organic solvents like alcohol and methanol. | chemicalbook.com |

Significance of this compound in Advanced Materials Research

The unique properties of this compound make it a significant compound in the field of advanced materials research. Its primary roles are as a surfactant in the synthesis of complex systems and as a functional material itself.

One of the most researched applications is in the development of lipid-based drug delivery systems (LBDDS). as-1.co.jpchemicalbook.com Specifically, this compound is used to create stable self-emulsifying microemulsions. nih.gov These systems can encapsulate lipophilic (fat-soluble) drugs, potentially improving their stability and bioavailability. nih.gov Research has shown that propylene this compound can form monophasic systems with various water-soluble surfactants, which remain stable upon dilution, a critical factor for drug delivery formulations. nih.gov

Another significant area of research is the use of glycol esters as phase change materials (PCMs). encyclopedia.pub PCMs are substances that absorb or release large amounts of thermal energy during a phase transition (e.g., from solid to liquid) at a relatively constant temperature. thermtest.com Polyethylene (B3416737) glycol (PEG), a polyether that forms the backbone of PEG dilaurates, is a well-studied organic PCM. encyclopedia.pub Research into PEG/fumed silica (B1680970) composites as shape-stabilized PCMs highlights their potential for thermal energy storage in applications such as building thermal management. rsc.org this compound's ability to undergo a solid-liquid phase transition allows it to store and release latent heat, making it a candidate for developing new thermal regulation materials. medcraveonline.com Furthermore, this compound is utilized as a plasticizer in the synthesis of polymers like lacquers and varnishes and as a reactant or modifier in creating polyurethane acrylates. atamanchemicals.comscientific.net

Table 2: Research Applications of this compound

| Research Area | Application | Function | Source(s) |

|---|---|---|---|

| Surfactant Science | Emulsion Formulation | Lowers surface tension, stabilizes oil-in-water mixtures. | specialchem.comontosight.ai |

| Drug Delivery | Lipid-Based Drug Delivery Systems (LBDDS) | Forms stable microemulsions to encapsulate active compounds. | as-1.co.jpnih.gov |

| Materials Science | Phase Change Materials (PCMs) | Stores and releases thermal energy during phase transition. | encyclopedia.pubrsc.org |

| Polymer Chemistry | Polymer Synthesis | Acts as a plasticizer or a reactant in creating polymers. | atamanchemicals.comscientific.net |

Emerging Research Frontiers for this compound

The application of this compound continues to expand into new and innovative areas of scientific inquiry. Emerging frontiers for this compound are primarily centered on nanotechnology and the development of novel functional materials.

In nanotechnology, surfactants like this compound are essential for the synthesis and stabilization of nanoparticles. iaea.org Research is exploring the use of polyethylene glycol-functionalized nanoparticles for various applications. researchgate.net The this compound can act as a coating or stabilizing agent, preventing the aggregation of nanoparticles and modifying their surface properties to enhance their performance in systems such as targeted drug delivery. researchgate.net

Another burgeoning research area is the development of advanced, "smart" materials. For instance, research into vitrimers, a class of plastics that combine the properties of thermosets and thermoplastics, sometimes involves catalysts and building blocks chemically related to this compound, such as dibutyltin (B87310) dilaurate and various polyols. frontiersin.org This suggests potential pathways for incorporating this compound or its derivatives into recyclable and self-healing polymer networks. frontiersin.org Furthermore, ongoing studies are refining lipid-based drug delivery systems by creating novel binary lipid systems (BLS) that use just one lipid, such as propylene this compound, and one water-soluble surfactant to form stable microemulsions, simplifying formulations. nih.gov These frontiers indicate that the utility of this compound in academic and applied research is far from exhausted, with significant potential for future discoveries.

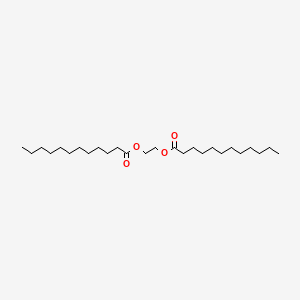

Structure

2D Structure

Properties

IUPAC Name |

2-dodecanoyloxyethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-25(27)29-23-24-30-26(28)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUNTIMPQCQCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-02-1 | |

| Record name | Polyethylene glycol dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060779 | |

| Record name | Dodecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-04-4, 9005-02-1 | |

| Record name | Glycol dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol dilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, oxydi-2,1-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol dilaurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[(1-oxododecyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O691KKR2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Glycol Dilaurate

Esterification Pathways for Glycol Dilaurate Synthesis

The primary and most industrially significant method for synthesizing this compound is through the direct esterification of a glycol with two equivalents of lauric acid. This reaction, a type of condensation reaction, involves the reaction between the hydroxyl groups of the glycol and the carboxyl group of lauric acid, forming ester linkages and eliminating water as a byproduct. The efficiency, yield, and purity of the final this compound product are heavily dependent on the chosen catalytic system and the precise control of reaction parameters. The general reaction can be represented as:

Glycol + 2 Lauric Acid ⇌ this compound + 2 H₂O

To drive this equilibrium reaction towards the product side, water is typically removed from the reaction mixture as it is formed.

Catalyst Systems in the Esterification of Glycol and Lauric Acid

The selection of a catalyst is critical in the synthesis of this compound, as it influences reaction rates, operating temperatures, and the formation of potential byproducts. Catalysts function by activating either the alcohol (nucleophilic activation) or the carboxylic acid (electrophilic activation). acs.org A variety of catalysts are employed, ranging from organometallic compounds to strong acids and organic bases.

Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTL), are highly effective catalysts for esterification and transesterification reactions. chemicalbook.comatamanchemicals.com DBTL is an organotin compound where a central tin atom is bonded to two butyl groups and two laurate groups. atamanchemicals.com It is widely utilized in the synthesis of polyurethanes, a process that involves the catalytic formation of ester-like urethane (B1682113) bonds from isocyanates and polyols. evonik.comtaylorandfrancis.comncsu.edu

The catalytic activity of DBTL in esterification stems from its ability to facilitate the reaction between alcohol and carboxylic acid functional groups. poliuretanos.com.br The synthesis of DBTL itself involves the condensation reaction of dibutyltin oxide with lauric acid. atamanchemicals.com A patented method for its preparation involves reacting lauric acid and dibutyltin oxide at temperatures between 80 and 88°C under negative pressure to drive the removal of water. google.com In the context of diester formation, DBTL's efficacy is well-established, promoting high conversion rates for the formation of ester linkages. atamanchemicals.comtaylorandfrancis.compoliuretanos.com.br

Strong acid catalysts are commonly used to achieve high yields in the synthesis of glycol esters. google.com Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are effective, though pTSA is often favored due to its milder reaction conditions, which can lead to fewer side reactions and a cleaner product profile. acs.org

Research comparing these two catalysts for the synthesis of propylene (B89431) glycol diesters demonstrated that pTSA could achieve a 92% yield when the reaction was conducted at 140°C for 8 hours. In contrast, sulfuric acid required a higher temperature of 160°C to reach comparable yields, which also increased the formation of unwanted byproducts. In the synthesis of neopentyl glycol dioleate, sulfuric acid (at 2% w/w) was used to achieve a 100% conversion at 130°C. researchgate.netresearchgate.net Similarly, pTSA has been successfully used in the synthesis of ethylene (B1197577) glycol butyl ether acetate (B1210297), resulting in yields as high as 98.81% under optimized conditions. scispace.comresearchgate.net These catalysts operate by protonating the carbonyl oxygen of the lauric acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the glycol's hydroxyl groups.

A variety of other catalytic systems are employed for specific applications in ester synthesis.

Pyridine is utilized as a catalyst, particularly when using a more reactive form of the fatty acid, such as lauroyl chloride, in reaction with a glycol to form the corresponding dilaurate.

Lithium Carbonate has been used effectively as a catalyst in the transesterification of soybean oil with various glycols, including ethylene and propylene glycol. researchgate.netresearchgate.net These reactions are typically carried out at high temperatures, in the range of 180–190°C, to produce glycol esters. researchgate.netresearchgate.net Other alkali metal salts are also known to catalyze transesterification reactions effectively. google.com

Triethylamine (B128534) (TEA) , a weak organic base, is also used as a catalyst. acs.org It facilitates reactions by acting as a proton acceptor, thereby increasing the nucleophilicity of the alcohol. acs.orgohiolink.edu For instance, triethylamine is used in the synthesis of functionalized polyethylene (B3416737) glycol (PEG) derivatives and in certain polyurethane formations. ohiolink.edursc.org

Acid Catalysts (e.g., p-Toluenesulfonic Acid, Sulfuric Acid) for High Yields

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in this compound synthesis requires careful optimization of several reaction parameters. Beyond the choice of catalyst, the most critical factors are temperature and pressure, which directly influence reaction kinetics and equilibrium.

The optimal temperature can also be highly dependent on the specific catalytic system. In one study on enzymatic synthesis, an optimal temperature of 60°C was found for one lipase (B570770) catalyst, with higher temperatures proving detrimental. mdpi.com For a different lipase, however, increasing the temperature to 80°C enhanced the reaction rate. mdpi.com

Pressure is another key parameter, primarily manipulated to control the removal of the water byproduct. By conducting the reaction under reduced pressure (vacuum), the boiling point of water is lowered, allowing it to be continuously removed from the reaction vessel. This removal shifts the reaction equilibrium towards the formation of the this compound, in accordance with Le Chatelier's principle, thereby maximizing the product yield. google.com The application of a vacuum is a standard technique in the synthesis of various esters to drive the reaction to completion. google.com

Table 1: Effect of Catalyst and Temperature on Diester Synthesis

| Catalyst System | Glycol/Acid System | Optimal Temperature (°C) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| p-Toluenesulfonic Acid | Propylene Glycol / Lauric Acid | 140 | 92 | |

| Sulfuric Acid | Propylene Glycol / Lauric Acid | 160 | ~92 | |

| Sulfuric Acid | Neopentyl Glycol / Oleic Acid | 130 | 100 | researchgate.netresearchgate.net |

| Lithium Carbonate | Various Glycols / Soybean Oil | 180-190 | N/A | researchgate.netresearchgate.net |

| Dibutyltin Dilaurate | Lauric Acid / Dibutyltin Oxide | 80-88 | N/A | google.com |

Stoichiometric and Non-Stoichiometric Molar Ratios of Reactants

Polymerization and Cross-linking Reactions Incorporating this compound Moieties

Role of this compound in Polyurethane and Polyurea Chain Extension

This compound, an ester formed from a glycol (such as ethylene glycol or polyethylene glycol) and two molecules of lauric acid, does not function as a conventional chain extender in the synthesis of polyurethanes and polyureas. A chain extender is defined as a low molecular weight diol or diamine that reacts with isocyanate prepolymers to build high molecular weight polymer chains. echemi.com The chemical structure of this compound lacks the requisite free hydroxyl (-OH) or amine (-NH2) groups, as they are consumed in the formation of ester bonds.

However, the components that constitute this compound are central to polyurethane synthesis in different capacities:

Glycols as Soft Segments: The glycol portion, particularly long-chain polyols like poly(ethylene glycol) (PEG) or poly(tetramethylene glycol) (PTMG), serves as the "soft segment" in the polyurethane backbone. nih.govscispace.com This segment imparts flexibility, elasticity, and hydrophilicity to the final polymer. The synthesis typically involves a two-step prepolymer approach where an excess of a diisocyanate is first reacted with the polyol. acs.org

Diols as Chain Extenders: Simple diols, such as 1,4-butanediol (B3395766) (BDO) or ethylene glycol, are commonly used as chain extenders. echemi.comacs.org After the initial prepolymer is formed, the chain extender is added to react with the remaining isocyanate groups, thereby extending the polymer chain and creating the "hard segments" which contribute to the material's strength and thermal stability. scispace.comacs.org

Dilaurate-Containing Catalysts: A similarly named compound, dibutyltin dilaurate (DBTDL) , is a highly effective and widely used organotin catalyst in polyurethane and polyurea synthesis. echemi.comtaylorandfrancis.comresearchgate.net It promotes the reaction between the isocyanate groups (-NCO) and the hydroxyl groups (-OH) of the polyol and chain extender. taylorandfrancis.comresearchgate.net The catalytic activity can be so significant that the sequence of adding the catalyst to the reactants can influence the final reaction rate.

The table below summarizes the typical components involved in polyurethane synthesis, clarifying the distinct roles of compounds related to this compound's structure.

Table 1: Components in Polyurethane Synthesis and Their Functions

| Component Class | Specific Example(s) | Role in Polyurethane Synthesis | Citation |

|---|---|---|---|

| Diisocyanate | Isophorone (B1672270) diisocyanate (IPDI), Methylene diphenyl diisocyanate (MDI) | Forms the "hard segment" by reacting with polyols and chain extenders. | nih.govmdpi.com |

| Polyol (Soft Segment) | Poly(ethylene glycol) (PEG), Poly(tetramethylene glycol) (PTMG) | Provides flexibility and elastomeric properties to the polymer. | nih.govscispace.com |

| Chain Extender | 1,4-Butanediol (BDO), Benzene-1,4-diol, Ethylenediamine (ED) | Reacts with isocyanate-terminated prepolymers to increase molecular weight and build the "hard segment". | echemi.comscispace.commdpi.com |

| Catalyst | Dibutyltin dilaurate (DBTDL) | Accelerates the reaction between isocyanate and hydroxyl/amine groups. | echemi.comtaylorandfrancis.com |

Grafting and Surface Modification through this compound Functionality

Direct grafting and surface modification using this compound is not feasible due to the absence of reactive functional groups. The terminal hydroxyl groups of the parent glycol are esterified, rendering them unavailable for covalent attachment to a surface.

Instead, the parent molecule, poly(ethylene glycol) (PEG), is a cornerstone of surface modification technology, a process often referred to as PEGylation. dxfluidics.comkinampark.com This process is used to create surfaces with enhanced hydrophilicity, biocompatibility, and resistance to protein adsorption and cell adhesion (anti-fouling properties). dxfluidics.comkinampark.com The covalent grafting of PEG chains to a substrate can be achieved through several methods, often employing the terminal hydroxyl groups of the PEG molecule. dxfluidics.comresearchgate.net

Research findings have detailed various strategies for PEG grafting:

"Grafting To" Method: In this approach, pre-synthesized and purified PEG chains are reacted with an activated surface. mdpi.com For instance, silicon substrates can be modified with aminopropyl-triethoxysilane (APTES) to introduce amine groups. These groups can then react with PEG-aldehyde, and the density of the grafted PEG can be tuned by altering the reaction conditions, such as salt concentration. mdpi.com

Use of Coupling Agents and Catalysts: The grafting of PEG onto surfaces with oxide layers (like glass or TiO₂) can be accomplished by using coupling agents such as 3-isocyanatopropyltriethoxysilane (B1197299) (IPTS). kinampark.comrsc.org This reaction, which forms a stable urethane bond between the PEG's hydroxyl group and the isocyanate group of the linker, is often catalyzed by dibutyltin dilaurate (DBTDL). kinampark.com

Multi-Step Chemical Treatment: PEG can be grafted onto polymer films, such as poly(ethylene-co-acrylic acid) (EAA), using linker molecules. The carboxylic acid groups on the EAA surface are first activated, followed by the attachment of a linker like L-lysine, and finally, the covalent bonding of PEG chains to the linker. researchgate.net

The following table presents findings from various studies on surface modification using PEG.

Table 2: Research on Surface Modification with Poly(ethylene glycol)

| Substrate | Grafting Method / Linker | Catalyst | Key Finding | Citation |

|---|---|---|---|---|

| Silicon Wafer | "Grafting to" via APTES linker | None specified | Grafting density can be controlled by varying salt concentration to tune polymer solubility. | mdpi.com |

| Glass | Silanated PEG via 3-isocyanatopropyltriethoxysilane (IPTS) linker | Dibutyltin dilaurate (DBTDL) | Successfully grafted PEG, leading to a reduction in fibrinogen adsorption by over 95%. | kinampark.com |

| Poly(ethylene-co-acrylic acid) Film | L-lysine or dendrimer linkers with EDC/NHS activation | None specified | Dendrimer linkers achieved a larger surface coverage of PEG chains. | researchgate.net |

Derivatization Strategies for Functionalized this compound Compounds

Derivatizing this compound to create functionalized compounds would first require the chemical transformation of its ester linkages to liberate reactive groups. The most direct strategy is the hydrolysis or transesterification of the ester bonds to regenerate the parent glycol (e.g., PEG) and lauric acid (or its ester). The resulting glycol, now possessing free hydroxyl end-groups, can be subjected to a wide range of well-established functionalization reactions.

Key derivatization strategies for the regenerated glycol include:

Conversion to Carboxylic Acids: The terminal hydroxyl groups of PEG can be converted to carboxylic acid groups. These PEG-acids are valuable intermediates for forming other activated polymers, such as succinimidyl esters, which are highly reactive toward amine groups in proteins and other biomolecules. nih.govgoogle.com

Synthesis of Activated Esters: A common strategy involves reacting the terminal hydroxyl group of a PEG molecule with an anhydride, like succinic anhydride, to form a PEG-carboxylic acid. This can then be activated with N-hydroxysuccinimide (NHS) using a coupling agent to create a PEG-NHS ester. nih.gov These derivatives are widely used for bioconjugation. tandfonline.compreprints.org

Enzymatic Functionalization: Green chemistry approaches utilizing enzymes offer a solvent-free method for PEG functionalization. Candida antarctica lipase B (CALB) can catalyze the transesterification of PEGs with various vinyl esters (e.g., vinyl methacrylate) or halo-esters. researchgate.netnih.gov This provides a highly efficient and environmentally benign route to produce PEGs with specific functionalities like methacrylate (B99206) or halo-ester end-groups. duke.edu These functionalized PEGs can then be used in subsequent polymerization or attachment reactions. nih.govduke.edu

These derivatization pathways focus on modifying the glycol component of this compound after cleavage of the ester bond, transforming it into a versatile platform for creating a variety of functionalized macromolecules.

Mechanistic Investigations of Glycol Dilaurate Reactions

Hydrolytic Degradation Mechanisms of Glycol Dilaurate

The primary mechanism for the degradation of this compound in aqueous environments is hydrolysis, a chemical reaction in which a water molecule cleaves one or more of the ester bonds. This process is of significant interest, particularly the base-catalyzed hydrolysis known as saponification. The saponification of this compound is a consecutive, competitive reaction involving two steps: the hydrolysis of the diester into a monoester and a carboxylate salt, followed by the hydrolysis of the monoester into the final products, ethylene (B1197577) glycol and the carboxylate salt. asianpubs.orgnih.gov

this compound (diester) + OH⁻ → Glycol Monolaurate (monoester) + Laurate

Glycol Monolaurate (monoester) + OH⁻ → Ethylene Glycol + Laurate

Kinetic studies reveal that the first step of the saponification process is considerably faster than the second step. asianpubs.org

The study of saponification kinetics provides critical insights into the reaction rates and the factors that influence them. When the concentration of the alkaline catalyst (e.g., sodium hydroxide) is significantly higher than the ester concentration, the reaction can be treated as a pseudo-first-order reaction. asianpubs.orgbyjus.com This approach simplifies the kinetic analysis by assuming the concentration of the hydroxide (B78521) ion remains effectively constant throughout the reaction. byjus.com

For the consecutive saponification of this compound, two pseudo-first-order rate constants, k₁ (for the hydrolysis of the diester to the monoester) and k₂ (for the hydrolysis of the monoester to glycol), are determined. asianpubs.org A common method for calculating these constants from experimental data is the Swain method, which analyzes the progress of the reaction at different time points. asianpubs.org The rate constants for the two consecutive steps are evaluated from the relationships k = k₂/k₁ and t ≈ Bok₁t, using values from standard tables for series first-order reactions. asianpubs.org

Research on the saponification of ethylene this compound at 50°C has yielded specific rate constants in different solvent systems. The data clearly shows that the rate of the first step (k₁) is substantially greater than that of the second step (k₂). asianpubs.org

| Solvent System (v/v) | k₁ × 10² (sec⁻¹) (1st Step) | k₂ × 10² (sec⁻¹) (2nd Step) |

|---|---|---|

| Ethanol-Water (72/28) | 2.850 | 0.1485 |

| Acetone-Water (72/28) | 59.85 | 1.545 |

Thermodynamic activation parameters are crucial for understanding the energy profile and mechanism of a reaction. These parameters—activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—can be determined by studying the reaction rates at different temperatures and applying the Eyring equation. asianpubs.orgshepchem.com

Studies on the saponification of glycol dilaurates have shown that the energies of activation are generally higher for laurates compared to stearates. asianpubs.org However, the enthalpy, entropy, and free energy of activation for dilaurates of ethylene glycol are comparatively lower than those for the corresponding distearates. asianpubs.org This behavior is attributed to the shorter alkyl group of the lauryl unit (C₁₁H₂₃) and the role of vicinal hydroxyl groups in stabilizing the transition state. asianpubs.org

| Reaction Step | Parameter | Value | Unit |

|---|---|---|---|

| 1st Step (Diester → Monoester) | Ea | 17.60 | k.cal.mol⁻¹ |

| ΔH‡ | 16.96 | k.cal.mol⁻¹ | |

| ΔS‡ | -15.02 | e.u. | |

| ΔG‡ | 21.83 | k.cal.mol⁻¹ | |

| 2nd Step (Monoester → Glycol) | Ea | 14.00 | k.cal.mol⁻¹ |

| ΔH‡ | 13.36 | k.cal.mol⁻¹ | |

| ΔS‡ | -28.53 | e.u. | |

| ΔG‡ | 22.61 | k.cal.mol⁻¹ |

The solvent system significantly impacts the rate of saponification, which is an ion-dipole reaction. asianpubs.orgias.ac.in In the hydrolysis of this compound, reaction rates are notably faster in an acetone-water system compared to an ethanol-water system. asianpubs.org

This solvent effect is linked to the dielectric constant of the medium and the solvation of the reactants and the transition state. ias.ac.in Generally, increasing the proportion of the organic solvent (like ethanol) in an aqueous mixture leads to a decrease in the dielectric constant of the medium and a concurrent decrease in the saponification rate. ias.ac.in This is because the formation of the polar transition state is favored by solvents with higher dielectric constants. However, the bulk dielectric constant alone is not always a sufficient criterion for explaining solvent effects, as differential solvation of the initial reactants and the transition state is a more dominant factor. ias.ac.in Systems that involve a high degree of internal stabilization of the transition state are particularly susceptible to the influence of the solvent. asianpubs.org

The alkaline hydrolysis of an ester proceeds through a transition state where a negative charge is localized on the carbonyl oxygen atom. asianpubs.org This makes the oxygen atom a good proton acceptor, capable of forming a hydrogen bond. The stability of this transition state is a key determinant of the reaction rate.

In the saponification of this compound, the neighboring hydroxyl group formed in the first step of the reaction plays a crucial role. asianpubs.org This hydroxyl group can provide anchimeric assistance, facilitating the subsequent hydrolysis of the remaining ester bond in the monoester intermediate without acting as a nucleophile itself. asianpubs.org This assistance occurs through the internal solvation of the transition state. asianpubs.org The faster rate of hydrolysis observed in some diesters is attributed to this internal stabilization of the transition state, which occurs after the initial attack by the hydroxide ion on the ester's carbonyl group. asianpubs.org This effect is particularly pronounced in systems with longer carbon chains in the fatty acid units. asianpubs.org

Transition State Analysis in Ester Hydrolysis

Role of the Hydroxyl Group in Anchimeric Assistance

In certain reactions involving glycol esters, the presence of a neighboring hydroxyl group can significantly influence the reaction rate through a phenomenon known as anchimeric assistance, or neighboring group participation. asianpubs.orgnumberanalytics.com This occurs when a functional group, positioned in close proximity to the reaction center, provides intramolecular assistance to the reaction, often leading to an accelerated rate compared to analogous systems lacking the neighboring group. numberanalytics.comdalalinstitute.com

In the context of this compound, this effect is particularly relevant during saponification, the base-catalyzed hydrolysis of the ester linkages. asianpubs.org The hydroxyl group, located on the glycol backbone and adjacent to the ester functionality, can facilitate the hydrolysis process. asianpubs.org While the hydroxyl group itself does not act as the primary nucleophile, its proximity allows it to stabilize the transition state of the reaction. asianpubs.org This internal stabilization is a key characteristic of anchimeric assistance. asianpubs.orgnumberanalytics.com

The mechanism involves the hydroxyl group interacting with the reaction center, which can lower the activation energy of the rate-determining step. numberanalytics.com This leads to a faster reaction rate than would be predicted based on steric and electronic effects alone. dalalinstitute.com Studies comparing the saponification rates of various glycol and glycerol (B35011) esters have provided evidence for this neighboring group effect. asianpubs.org For instance, the thermodynamic parameters, such as the activation energies and enthalpies of activation, for the saponification of dilaurates of ethylene glycol and propylene (B89431) glycol are often lower than those of corresponding distearates, a difference that can be attributed in part to the role of the vicinal hydroxyl groups in stabilizing the transition state. asianpubs.org

It is important to note that the extent of anchimeric assistance can be influenced by the solvent environment. asianpubs.org Dipolar aprotic solvents, for example, can have a pronounced effect on the rates of reactions that involve internally stabilized transition states, a characteristic feature of anchimeric assistance. asianpubs.org

Reaction Mechanisms in Polymer Synthesis Catalyzed by this compound Derivatives

This compound derivatives, particularly organotin dilaurates like dibutyltin (B87310) dilaurate (DBTDL), are widely employed as catalysts in polymer synthesis, most notably in the production of polyurethanes. core.ac.ukusc.edureaxis.com The reaction mechanism in these catalyzed polymerizations is complex and involves the activation of either the alcohol (diol) or the isocyanate monomer by the catalyst. acs.org

In polyurethane formation, the fundamental reaction is the addition of a hydroxyl group from a diol to an isocyanate group. acs.org Catalysts are often necessary to achieve high molecular weight polymers under milder conditions. core.ac.ukacs.org Organotin catalysts like DBTDL can function by activating the alcohol (nucleophilic activation) or the isocyanate (electrophilic activation). acs.org The prevailing mechanism often depends on the specific reactants and reaction conditions.

One proposed mechanism involves the formation of a complex between the organotin catalyst and the diol. This complexation can make the hydroxyl group of the diol more nucleophilic, thereby facilitating its attack on the electrophilic carbon of the isocyanate group. acs.org However, some studies suggest that the sequence of catalyst addition can influence the reaction rate, indicating that the catalyst's interaction with the isocyanate may also be a critical step.

Catalytic Activity and Selectivity of Organotin Dilaurates

Organotin dilaurates, with dibutyltin dilaurate (DBTDL) being a prominent example, are highly effective and versatile catalysts for various polymerization reactions, including the synthesis of polyesters, cyanate (B1221674) ester resins, and polyurethanes. core.ac.ukusc.edu Their high catalytic activity allows for low catalyst loading concentrations, which is economically advantageous. core.ac.uk

The catalytic activity of organotin dilaurates stems from their nature as Lewis acids. core.ac.uk In polyurethane synthesis, they can effectively catalyze the reaction between isocyanates and alcohols. core.ac.uk The choice of catalyst can significantly impact the reaction rate, allowing for "tunable" reactivity where the curing time can be adjusted based on the specific catalyst and its concentration. reaxis.com For instance, different organotin catalysts can exhibit faster or slower gelation times compared to the standard DBTDL. reaxis.com

Selectivity is another crucial aspect of catalysis. In the synthesis of polyurethanes from diisocyanates with isocyanate groups of differing reactivity, such as isophorone (B1672270) diisocyanate (IPDI), organometallic catalysts like DBTDL can improve both reactivity and selectivity. nih.gov This allows for better control over the reaction, favoring the reaction of the more reactive isocyanate group first, which can help in preventing unwanted chain extension and controlling the final polymer structure. nih.gov

The catalytic performance of organotin dilaurates can be compared with other metal-based catalysts. For example, in the reaction of isophorone diisocyanate with polyethers, DBTDL has been shown to be more effective than certain metal-β-diketone complexes. researchgate.net Conversely, for reactions with polyesters, these same metal-β-diketone complexes can be more effective. researchgate.net This highlights the importance of matching the catalyst to the specific monomer system to achieve optimal activity.

Below is a table summarizing the catalytic performance of various catalysts in polyurethane synthesis.

| Catalyst System | Monomers | Relative Reactivity/Effectiveness | Reference |

| Dibutyltin dilaurate (DBTDL) | Isophorone diisocyanate (IPDI) and Polyethers | More effective than metal-β-diketone complexes | researchgate.net |

| Metal-β-diketone complexes | Isophorone diisocyanate (IPDI) and Polyesters | More effective than DBTDL | researchgate.net |

| Organotin, inorganic Sn, Bi, and Zn-based catalysts | MDI/HDI elastomers | Offers "tunable" reactivity with varying gelation times | reaxis.com |

| Dibutyltin dilaurate (DBTDL) | Hexamethylene diisocyanate (HMDI) and Tetraethyleneglycol | High yields (80-90%) in copolymerization | rsc.org |

Kinetic Studies of Polymerization Processes

Kinetic studies are essential for understanding the reaction rates and mechanisms of polymerization processes catalyzed by this compound derivatives. These studies often involve monitoring the consumption of reactants over time. researchgate.net For polyurethane synthesis, a common method is to track the decrease in the concentration of the isocyanate group (NCO) using techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net

The rate of polymerization is influenced by several factors, including the concentration of reactants, the type and concentration of the catalyst, and the reaction temperature. nih.govresearchgate.net Kinetic studies have shown that for some systems, the reaction rate has a linear dependence on the concentration of the DBTDL catalyst up to a certain limit. nih.gov Beyond this limit, high concentrations of the catalyst might lead to the formation of complexes or aggregates that can affect the reaction kinetics. nih.gov

Kinetic data can be used to determine the apparent rate constants for the polymerization reaction under different catalytic conditions. acs.org For example, linear plots of the fraction of monomer converted to polymer as a function of time can be used to calculate these rate constants. acs.org Such studies allow for a quantitative comparison of the catalytic activity of different systems. acs.orgresearchgate.net

The table below presents data from a kinetic study on polyurethane formation.

| Catalytic System | Reactants | Observation | Reference |

| Dibutyltin dilaurate (DBTDL) | Neopentyl glycol (NPG) and Toluene diisocyanate (TDI) | Reaction rate is dependent on the sequence of catalyst addition. | |

| Dibutyltin dilaurate (DBTDL) | Polyethylene (B3416737) glycol diol and Isophorone diisocyanate (IPDI) | Reaction rate shows linear dependence on DBTDL concentration up to a certain limit. | nih.gov |

| Metal-β-diketone complexes | Isophorone diisocyanate (IPDI) and Polyols | Kinetic behavior determined by following NCO consumption via FTIR. | researchgate.net |

Byproduct Formation and Impurity Analysis in this compound Synthesis

The synthesis of this compound, typically through the esterification of a glycol with lauric acid or its derivatives, can lead to the formation of various byproducts and the presence of impurities. The nature and quantity of these depend on the reaction conditions, catalysts, and starting materials used.

In the synthesis of plasticizers like bis(isodecyl) terephthalate (B1205515) from the alcoholysis of poly(ethylene terephthalate) (PET), a process analogous to transesterification, several byproducts can be identified. nih.gov The main byproduct is often the glycol from the original polyester (B1180765), such as ethylene glycol in the case of PET. nih.gov Other potential byproducts include the acid from the complete degradation of the polyester (e.g., terephthalic acid) if water is present, leading to hydrolysis. nih.gov

High reaction temperatures can lead to side reactions. For instance, at temperatures above 160°C, propylene glycol can undergo dehydration via a pinacol (B44631) rearrangement to form byproducts like propenal or acetone. The presence of certain catalysts, such as zinc chloride, can exacerbate these side reactions and reduce the yield of the desired diester.

In the context of recycling polyurethane foams via glycolysis, a common byproduct is methylenedianiline (MDA), which can form if water is present during the reaction. mdpi.com The glycolysis of PET can also lead to the formation of byproducts from the degradation of the glycol solvent itself, such as diethylene glycol. researchgate.net

The purity of the final this compound product is crucial for its intended applications. Impurities can include unreacted starting materials, such as free lauric acid, and byproducts from side reactions. Purification steps, such as vacuum distillation and treatment with activated carbon, are often employed to remove these impurities.

The following table lists common byproducts and impurities found in the synthesis of glycol esters.

| Synthesis Process | Potential Byproducts/Impurities | Influencing Factors | Reference |

| Esterification of Propylene Glycol | Propenal, Acetone | High temperatures (>160°C), presence of catalysts like zinc chloride | |

| Alcoholysis of PET | Ethylene glycol, Terephthalic acid | Presence of water, catalyst type | nih.gov |

| Glycolysis of Polyurethane Foam | Methylenedianiline (MDA) | Presence of water | mdpi.com |

| Glycolysis of Cellulose (B213188) | Diethylene glycol | High temperature degradation of ethylene glycol solvent | researchgate.net |

Advanced Analytical Characterization Techniques for Glycol Dilaurate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of glycol dilaurate. By interacting with different forms of electromagnetic radiation, these methods provide a "fingerprint" of the molecule, revealing the presence of specific functional groups and their arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the analysis of chemical compounds like this compound. spectro-oil.comwikipedia.orgspbu.ru It works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at different wavelengths. machinerylubrication.com This absorption corresponds to the vibrational frequencies of the chemical bonds within the molecule, providing a unique spectral fingerprint. spbu.ru

In the analysis of this compound, FTIR is particularly useful for identifying key functional groups. The presence of the ester linkages is confirmed by a strong absorption band typically observed in the region of 1735-1750 cm⁻¹. The long hydrocarbon chains of the laurate groups exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group can be observed in the 1150-1250 cm⁻¹ region. By comparing the spectrum of a sample to a reference spectrum, one can confirm the identity and assess the purity of this compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-H (Alkane) | Stretching | 2850 - 2960 |

| C-O (Ester) | Stretching | 1150 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for determining the detailed molecular structure of organic compounds. libretexts.org ¹H-NMR, specifically, probes the hydrogen atoms (protons) within a molecule, providing information about their chemical environment, connectivity, and relative numbers. nih.gov

For this compound, the ¹H-NMR spectrum reveals distinct signals corresponding to the different types of protons in the molecule. The protons of the ethylene (B1197577) glycol backbone will appear at a different chemical shift compared to the protons of the laurate fatty acid chains. For instance, the protons on the carbons attached to the ester oxygen atoms are deshielded and will resonate at a lower field (higher ppm value) than the protons further down the alkyl chains. The integration of the peak areas provides a quantitative measure of the relative number of protons in each environment, confirming the ratio of the glycol unit to the laurate chains.

Table 2: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Ethylene Glycol Protons (-O-CH₂-CH₂-O-) | 4.2 - 4.4 |

| α-Methylene Protons of Laurate (-O-CO-CH₂-) | 2.2 - 2.4 |

| Methylene Protons of Laurate Chain (-(CH₂)₈-) | 1.2 - 1.7 |

| Terminal Methyl Protons of Laurate (-CH₃) | 0.8 - 0.9 |

Raman Spectroscopy for Chemical Composition Analysis

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules, similar to FTIR but with different selection rules. longdom.org It involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. longdom.org This technique is particularly useful for identifying the chemical composition and molecular structure of materials. researchgate.net

In the context of this compound, Raman spectroscopy can be used to confirm the presence of the ester functional groups and the long alkyl chains. The C=O stretching vibration of the ester typically gives a strong Raman signal. The C-C and C-H vibrations within the laurate chains also produce characteristic peaks. For instance, Raman spectra of similar compounds like ethylene glycol monolaurate show distinct peaks that can be used for identification. researchgate.net The spectral region between 2800-3800 cm⁻¹ can be particularly useful for evaluating the chemical composition of binary solutions containing glycols. researchgate.netnih.gov

Table 3: Key Raman Shifts for this compound Analysis

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|

| C=O Stretching (Ester) | ~1730 - 1750 |

| CH₂ Scissoring | ~1440 - 1460 |

| C-C Stretching (Alkyl Chain) | ~1060 - 1130 |

| C-H Stretching (Alkyl Chain) | ~2800 - 3000 |

Chromatographic Separations and Mass Spectrometry for Purity and Composition

Chromatographic and mass spectrometric techniques are essential for determining the purity, molecular weight distribution, and composition of this compound and its derivatives. These methods separate the components of a mixture and provide detailed information about their molecular weights and structures.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Index

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight distribution of polymers and oligomers. resolvemass.calcms.cz The principle of GPC is to separate molecules based on their size, or more accurately, their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, while smaller molecules penetrate the pores of the column packing material and elute later. resolvemass.ca

For this compound and its derivatives, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). oecd.org The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse sample where all molecules have the same chain length. This analysis is crucial for quality control, ensuring batch-to-batch consistency and predicting the physical properties of the material.

Table 4: GPC Parameters for Polymer Characterization

| Parameter | Description |

|---|---|

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the number of smaller molecules. |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of larger molecules. |

| PDI (Polydispersity Index) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. |

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nebiolab.com It is a highly sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. nih.gov For this compound, various MS techniques can be employed, often coupled with a separation method like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

In a typical MS analysis of this compound, the molecule would be ionized, and the resulting molecular ion and fragment ions would be detected. The mass of the molecular ion provides the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. For instance, the fragmentation of this compound would likely show characteristic losses of the laurate side chains. Techniques like tandem mass spectrometry (MS/MS) can further enhance structural elucidation by isolating a specific ion and fragmenting it to observe its daughter ions. nebiolab.com For more complex mixtures or polymeric systems, Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to determine molecular weight averages and end-group functionalities. researchgate.netmdpi.com

Table 5: Potential Mass Spectrometry Fragments for this compound

| Ion | Description |

|---|---|

| [M]+ | Molecular ion of this compound |

| [M - C₁₂H₂₃O₂]+ | Loss of a laurate radical |

| [C₁₂H₂₃O₂]+ | Laurate acylium ion |

| [C₂H₄O]+ | Fragment from the ethylene glycol unit |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-volatile Compounds

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition and Depth Profiling

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost nanometer of a material's surface. phi.comresearchgate.net It is particularly valuable for characterizing the surface chemistry of polymer films and identifying surface contaminants. nih.govosti.gov

ToF-SIMS operates by bombarding the sample surface with a pulsed primary ion beam (e.g., Bi₃⁺, Ar⁺ cluster), which causes the emission of secondary ions from the surface. nih.govaip.org These secondary ions are then analyzed by a time-of-flight mass analyzer, which measures their mass-to-charge ratio with high precision. phi.com The technique can be used to generate high-resolution chemical images of a surface, mapping the spatial distribution of different chemical species. nih.govosti.gov

By combining ToF-SIMS with a sputter ion source (e.g., O₂⁺, Ar⁺ cluster), it is possible to perform depth profiling, where layers of the material are sequentially removed to analyze the composition as a function of depth. aip.orgnist.govworktribe.com This is particularly useful for characterizing thin films, coatings, and multilayer structures. aip.orgworktribe.com For organic materials like this compound films, the use of cluster ion sources (e.g., Arₙ⁺) is preferred as they minimize chemical damage to the sample, enabling molecular depth profiling. aip.org

Recent studies have shown the effectiveness of ToF-SIMS in analyzing the surface of ester-containing polymer films and in detecting polyethylene (B3416737) glycols in cosmetic products. osti.govnist.gov The technique's ability to provide detailed information about surface composition and the distribution of specific molecules makes it a powerful tool for quality control and product development.

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature. For this compound, these methods provide critical data on its thermal stability, degradation profile, and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.comopenaccessjournals.com This technique is fundamental for determining the thermal stability and decomposition characteristics of materials like this compound. torontech.com The resulting TGA curve plots the percentage of mass loss against temperature, and its first derivative (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. researchgate.net

TGA can be performed under different atmospheres, such as nitrogen (inert) or oxygen (oxidative), to simulate various conditions. vinca.rs For poly(ethylene glycol) (PEG) and its esters, TGA reveals their degradation profiles. For example, studies on PEG-diacrylate nanoparticles showed that their degradation rates, determined by mass loss over time via TGA, were significantly influenced by pH and the presence of co-monomers. nih.gov In another study, the thermal degradation of bis-hydroxylethyl terephthalate (B1205515) (BHET), a related ester, was shown to occur in distinct steps, with the evolution of ethylene glycol at around 300°C. azom.com

Research on methyl esters has shown that the onset temperature of decomposition is a key indicator of thermal stability. researchgate.net The addition of antioxidants can significantly enhance the thermal stability of polyalkylene glycols, increasing the onset temperature of decomposition by as much as 70°C. acs.org

Table 3: Illustrative TGA Data for Esters and Related Polymers

| Material | Onset Decomposition Temperature (T_onset) | Key Observation | Reference |

| Methyl Stearate (B1226849) (in oxygen) | 207°C | Single decomposition event with 100% mass loss. | researchgate.net |

| Poly(ethylene glycol) diacrylate (PEGDA) Nanoparticles | Degradation rate dependent on pH and co-monomers. | Significant mass loss over time indicating bulk degradation. | nih.gov |

| Polyethylene Glycol (PEG) | Thermally stable up to ≈ 350°C. | Mass loss observed after 350°C. | researchgate.net |

| Polyethylene Glycol-digallate | Different degradation profile compared to pure PEG and gallic acid. | Confirms successful surface modification. | f1000research.com |

This table presents examples of thermal stability data obtained through TGA for similar chemical structures.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orglinseis.com It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. wikipedia.orgmdpi.com

For a semi-crystalline material like this compound, a DSC thermogram can reveal its melting temperature (Tₘ), crystallization temperature (T꜀), and the associated enthalpies (latent heat). mdpi.comcore.ac.uk The melting point appears as an endothermic peak, where the material absorbs heat to transition from a solid to a liquid state. wikipedia.org Conversely, crystallization is an exothermic process, appearing as a peak on cooling. wikipedia.org

The thermal behavior of polyethylene glycol (PEG) and its esters has been extensively studied using DSC. nih.govvinca.rscore.ac.uknih.gov The melting point and crystallinity of PEG-based materials are influenced by their molecular weight and any modifications or copolymerizations. vinca.rsnih.gov For instance, in a study of methotrexate-polyethylene glycol esters, DSC showed sharp endothermic peaks for the conjugates, similar to the pure polymers. nih.gov The incorporation of PEG into other polymers has been shown to decrease the glass transition temperature (T₉) and melting temperature, indicating increased flexibility and more amorphous regions. vinca.rs

Table 4: Representative DSC Data for PEG and Related Esters

| Material | Melting Temperature (T_m) | Crystallization Temperature (T_c) | Latent Heat of Fusion (ΔH_f) | Reference |

| Polyethylene Glycol (PEG 1000/2000 mixture) | 42.8-55.2 °C | 24.2-33.7 °C | 181.7 J/g | core.ac.uk |

| PEG 400 | ~277–281 K (~4-8 °C) | - | - | nih.gov |

| Methotrexate-PEG Esters | Sharp endothermic peaks observed, similar to pure PEGs. | - | - | nih.gov |

| PET-co-PEG Copolyesters | T_m decreased with increasing PEG content. | T_cc decreased with increasing PEG content. | - | vinca.rs |

This table provides examples of phase transition temperatures and enthalpies for PEG-based materials, which are structurally related to this compound.

Morphological and Microstructural Characterization

The physical form and arrangement of molecules are pivotal to the functionality of this compound in formulations. Techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are indispensable for elucidating these characteristics at the nano and molecular levels.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique crucial for visualizing the nanoscale morphology of formulations containing this compound and its derivatives. mdpi.com It is particularly valuable for characterizing nanoemulsions, liposomes, and other nanostructured systems where these esters are used as emollients, surfactants, or oil phases.

In the analysis of nanoemulsions, TEM allows for the direct observation of droplet size, shape, and distribution within the continuous phase. For instance, in nanoemulsions formulated with propylene (B89431) this compound, TEM can confirm the formation of spherical nanoparticles and their dispersion quality. nih.gov Studies on nanoemulsions containing various oils and surfactants, including those with glycol ester derivatives, have utilized TEM to visualize the core-shell structure of the nanoparticles and to assess their stability over time. srce.hrgoogle.com For example, the morphology of nanoemulsions can be examined by diluting the sample, placing it on a copper grid, and staining with an appropriate agent like uranyl acetate (B1210297) before observation. mdpi.com One study on nanoemulsions containing cinnamon oil revealed spherical and oval-shaped droplets with sizes in the range of 6-10 nm. ekb.eg Another investigation into nanoemulsions for drug delivery showed droplets with a spherical shape and sizes in the same range as those determined by Dynamic Light Scattering (DLS). mdpi.com

The sample preparation for TEM analysis is a critical step. Typically, a drop of the nanoemulsion is deposited on a carbon-coated copper grid and allowed to dry. srce.hr In some cases, the grid is first cleaned by glow discharge to ensure a uniform film. mdpi.com The observations from TEM are often correlated with data from other techniques like DLS to provide a comprehensive understanding of the particle size and distribution. mdpi.com

Detailed research findings from TEM studies on systems containing glycol derivatives are summarized in the table below.

| Formulation/System | Glycol Derivative Component | Key TEM Findings | Particle Size (nm) | Reference |

| Nanoemulsion | Propylene Glycol | Spherical nanoparticles observed. | Approx. 100 nm | srce.hrgoogle.com |

| Nanoemulsion | Propylene Glycol | Coated nanoparticles formed due to hydrogen bonding. | N/A | researchgate.net |

| Nanoemulsion | Not specified | Spherical droplets. | 49.0 ± 2.3 and 118.6 ± 0.1 | mdpi.com |

| Cinnamon Oil Nanoemulsion | Not specified | Oval and spherical shaped droplets. | 6 - 10 | ekb.eg |

| Melissa Officinalis L. Essential Oil Nanoemulsion | Not specified | Average droplet sizes decreased with increasing oil concentration. | 80 - 200 | mdpi.com |

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the polymorphic form, crystallinity, and lattice parameters of a compound. atamanchemicals.com For this compound and its derivatives, XRD is instrumental in understanding their solid-state properties, which can influence formulation stability and performance.

The crystalline nature of polyethylene glycol (PEG), a common component in derivatives like PEG dilaurate, is well-documented. nih.gov Pure PEG exhibits characteristic sharp diffraction peaks, indicating a well-ordered crystalline structure. researchgate.net Studies have shown prominent peaks for PEG at 2θ angles of approximately 19.0° and 23.2°. nih.govresearchgate.net When PEG is incorporated into polyurethane coatings, these characteristic peaks can still be observed, confirming the presence of crystalline PEG domains within the polymer matrix. nih.gov

The polymorphism of propylene glycol esters of fatty acids, such as propylene glycol monostearate, has been studied, revealing the existence of different crystalline forms (e.g., α and β forms). researchgate.net This is significant as the polymorphic form can affect the physical properties of the material. While specific XRD data for this compound is not abundant in the public literature, the principles of polymorphism observed in related esters are applicable. The interaction of propylene glycol with other materials, like silk fibroin, has been shown to alter the crystalline structure of the blend, as evidenced by changes in the XRD patterns. grafiati.com

XRD analysis is typically performed on powdered samples. The resulting diffraction pattern is a fingerprint of the crystalline phases present. atamanchemicals.comekb.eg The data can be used to identify the material, determine its purity, and quantify the degree of crystallinity.

The following table summarizes key XRD findings for materials related to this compound.

| Material | Key XRD Findings | Characteristic 2θ Peaks (°) | Reference |

| Polyethylene Glycol (PEG) | Good crystalline properties. | 19.0, 23.2 | researchgate.net |

| PEG-Polyurethane Coatings | Presence of crystallized PEG soft segments. | ~19, ~23 | nih.gov |

| Propylene Glycol/Silk Fibroin Blend Films | PG induces a change from silk I to silk II crystalline structure. | N/A | grafiati.com |

| Nano-ferrite/PEG Composites | Confirms the single-phase cubic spinel crystal structure of ferrites within the PEG matrix. | (111), (220), (311), (400), (422), (511), (440) planes for ferrites | ekb.eg |

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Dispersion

Rheological Characterization of this compound-Containing Systems

Rheology is the study of the flow and deformation of matter. The rheological properties of formulations containing this compound are critical for their application, affecting everything from product stability and texture to spreadability and performance. This compound and its derivatives are often used as viscosity controlling agents in cosmetic and pharmaceutical formulations. cosmeticsinfo.orgnih.gov

The addition of glycol esters can significantly modify the viscosity and flow behavior of emulsions and other systems. google.com For example, PEG-150 distearate, a related polyethylene glycol diester, is used as a viscosity builder in personal care products, and the resulting emulsions can exhibit either shear-thinning or dilatant (shear-thickening) rheology. google.com The rheological behavior can be tailored by adjusting the concentration of the glycol ester and other components in the formulation. google.com

Rheological measurements are typically performed using a rheometer, which can operate in various modes, such as steady shear or oscillatory flow. mdpi.com Steady shear tests provide information on the viscosity of the material as a function of shear rate, while oscillatory tests can determine the viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). mdpi.com For instance, in the study of emulsions stabilized by cellulose (B213188) derivatives, oscillatory measurements were used to characterize the viscoelastic properties, revealing that the emulsions behaved as viscoelastic fluids. mdpi.com

The influence of various factors on the rheological properties of emulsions containing glycol derivatives has been investigated. The stability and rheology of emulsions can depend on the ratio of emulsifiers, the nature of the oil phase, and the presence of other additives like alcohols and glycols. google.comresearchgate.net

The table below provides a summary of the rheological effects observed in systems containing glycol esters.

| System | Glycol Ester Component | Rheological Effect | Measurement Details | Reference |

| Emulsions | PEG-150 Distearate | Can produce both shear-thinning and dilatant emulsions. | Viscosity and rheology profiles. | google.com |

| Emulsions | PEG-150 Pentaerythrityl Tetrastearate | Produces a free-flowing, dilatant emulsion. | Viscosity and rheology profiles. | google.com |

| Oil-in-water emulsions with cellulose derivatives | Ethyl Alcohol (a glycol) | Slows down sedimentation and coalescence; leads to highly viscoelastic fluids. | Steady and oscillatory flow measurements. | mdpi.com |

| Salad dressing-type emulsions | N/A | Rheological properties depend on the weight ratio of emulsifiers. | Steady state and oscillatory tests. | researchgate.net |

Polymer Science and Material Applications of Glycol Dilaurate

Glycol Dilaurate as a Constituent in Advanced Polymeric Systems

The incorporation of this compound and its related structures into polymer matrices allows for the development of materials with tailored properties. These range from biocompatible hydrogels for medical use to robust hybrid materials combining the benefits of both organic and inorganic components.

Synthesis and Characterization of Polyurethane and Polyurea Materials

Polyurethanes (PUs) and polyureas (PURs) are versatile classes of polymers created through the reaction of diisocyanates with polyols or diamines, respectively. wikipedia.orgnih.gov The synthesis often employs catalysts to control the reaction, and tin compounds, including dibutyltin (B87310) dilaurate (DBTDL), a derivative of lauric acid, are commonly used. wikipedia.orgresearchgate.net The structure of these polymers consists of hard segments, typically formed from the reaction of diisocyanates and chain extenders, and soft segments composed of flexible polyols. researchgate.net This two-phase microstructure allows for a wide range of properties, from rigid foams to flexible elastomers. wikipedia.orgresearchgate.net

The properties of the final polyurethane can be significantly influenced by the synthesis route and the specific components used. researchgate.net For instance, poly(urea) urethane (B1682113) (PUU) networks can be formed from isocyanate-terminated pre-polymers, which themselves are synthesized from poly(propylene glycol) and isophorone (B1672270) diisocyanate in the presence of a dibutyltin dilaurate catalyst. researchgate.net

Poly(ethylene glycol) Dilaurate-based Hydrogels for Biomedical Applications

Poly(ethylene glycol) (PEG)-based hydrogels are extensively researched for biomedical applications like drug delivery and tissue engineering due to their high water content, biocompatibility, and ability to mimic the natural cellular environment. mdpi.com PEG is considered suitable for biological applications as it generally does not provoke an immune response. The properties of these hydrogels can be precisely tuned by altering variables such as the molecular weight of the PEG precursor. nih.gov

In this context, PEG dilaurate, a diester of polyethylene (B3416737) glycol and lauric acid, serves as a cross-linking agent. researchgate.net The synthesis of bioactive hydrogels can involve blending photocurable polyurethanes with poly(ethylene glycol) diacrylate (PEGDA), a structurally similar diester, to create materials that support cell adhesion and viability. mdpi.com The mechanical properties and degradation rates of these hydrogels are adjustable, making them suitable for a variety of clinical applications. nih.govmdpi.com

Research on hydrogels made from N-isopropylacrylamide (NIPAm) and poly(ethylene glycol) diacrylate (PEGDA) demonstrates how the crosslinker affects the material's properties. Increasing the molecular weight of the PEGDA crosslinker leads to larger pore sizes and higher swelling ratios in the hydrogel. mdpi.com Conversely, increasing the concentration of PEGDA at a constant molecular weight results in a higher crosslinking density and a decreased swelling ratio. mdpi.com

Table 1: Effect of PEGDA Crosslinker on Hydrogel Properties mdpi.com

| Property Change | Effect on Hydrogel |

| Increased Molecular Weight of PEGDA | Decreased crosslinking density, increased pore size, and higher swelling ratio. |

| Increased Concentration of PEGDA | Increased crosslinking density and decreased swelling capacity. |

These findings illustrate how PEG dilaurate-based structures can be used to engineer hydrogels with specific, predictable characteristics for advanced biomedical uses. mdpi.com

Poly(silyl urethane)s Derived from Glycol-Modified Silanes

Poly(silyl urethane)s (silyl-PUs) are a class of stimuli-responsive materials known for their tunable properties and controlled degradability. acs.orgnih.gov A novel method for their synthesis involves the cross-linking of isocyanate-terminated urethane oligomers with glycol-modified silanes. researchgate.net These silanes are produced via a transesterification reaction between tetraethylorthosilicate and corresponding alcohols like ethylene (B1197577) glycol or propane-1,2-diol. researchgate.netacs.org

This process yields silyl-PU thermoset networks with high cross-linking, significant hydrolytic stability under specific conditions, and thermal stability at temperatures ranging from 280–311.2 °C. acs.orgnih.gov The mechanical properties of these materials are also tunable, with tensile strengths ranging from 0.38 to 51.7 MPa and elongations from 73.7% to 256.4%. acs.orgnih.gov The incorporation of the silyl (B83357) ether linkage (Si-O-C) into the polymer backbone makes these materials hydrolytically degradable under certain acidic or basic conditions. mdpi.com This controlled degradability, combined with their robust mechanical and thermal properties, makes silyl-PUs promising candidates for applications in coatings, composites, and plastics where on-demand degradation is advantageous. acs.org

Organic-Inorganic Hybrid Materials Incorporating this compound Derivatives

Organic-inorganic hybrid materials (OIHM) combine the properties of both organic polymers and inorganic structures at a molecular or nanometer level, leading to materials with unique characteristics such as enhanced thermal stability and mechanical toughness. researchgate.netu-tokyo.ac.jpmdpi.com The sol-gel process is a common method for synthesizing these materials, often using alkoxysilanes as the inorganic precursor. researchgate.netmdpi.com